molecular formula C10H13ClN2S2 B1449273 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride CAS No. 2034157-41-8

3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

Cat. No.: B1449273
CAS No.: 2034157-41-8
M. Wt: 260.8 g/mol
InChI Key: OZJHXDANDSWYPC-UHFFFAOYSA-N
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Description

3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride is a synthetic organic compound with a distinctive chemical structure. It belongs to the benzo[d]thiazole class of compounds, known for their wide range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is particularly noted for its interesting pharmacological properties and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride plays a significant role in biochemical reactions, particularly as a quorum sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. This compound has been shown to inhibit quorum sensing signals in bacteria such as Chromobacterium violaceum and Pseudomonas aeruginosa . It interacts with quorum sensing receptors like CviR and LasR, inhibiting their activity and thereby reducing the production of virulence factors and biofilm formation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts quorum sensing pathways, leading to decreased virulence and biofilm formation . In mammalian cells, thiazole derivatives have been shown to exhibit cytotoxic effects on cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation . This compound may also influence cell signaling pathways, gene expression, and cellular metabolism, although specific studies on these aspects are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to quorum sensing receptors such as CviR and LasR . This binding inhibits the receptors’ ability to activate gene expression related to virulence and biofilm formation. Additionally, thiazole derivatives have been shown to interact with various enzymes, potentially inhibiting their activity and leading to altered cellular functions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of quorum sensing and reduced virulence in bacterial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits quorum sensing and reduces bacterial virulence without causing significant toxicity . At higher doses, thiazole derivatives have been associated with toxic effects, including cytotoxicity and adverse impacts on organ function . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to quorum sensing and bacterial communication The compound interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic flux and changes in metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and efficacy. Studies have shown that thiazole derivatives can be efficiently transported into bacterial cells, where they exert their quorum sensing inhibitory effects

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Thiazole derivatives have been shown to localize in various cellular compartments, including the cytoplasm and nucleus The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its biochemical interactions and effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can be achieved through a multi-step process:

  • Step 1: : The initial step involves the preparation of 2-aminothiophenol by the reduction of 2-nitrothiophenol using a reducing agent such as iron powder in the presence of hydrochloric acid.

  • Step 2: : The 2-aminothiophenol is then reacted with a suitable carboxylic acid derivative to form the benzo[d]thiazole core. This step typically involves cyclization reactions under acidic or basic conditions.

  • Step 3: : The final step involves the introduction of the 2-(methylthio)ethyl group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The use of continuous flow reactors and automation technologies helps in increasing the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can reduce the imine group to form amines.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be used to modify the benzo[d]thiazole core or the 2-(methylthio)ethyl group.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used for oxidation.

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Conditions for substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Corresponding amines.

  • Substitution: : Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride finds applications in multiple scientific research fields:

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules and materials.

  • Biology: : Investigated for its biological activity and potential as a biochemical probe.

  • Medicine: : Explored for its pharmacological properties and potential therapeutic applications, including anticancer and antimicrobial activities.

  • Industry: : Employed in the development of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2(3H)-imine derivatives: : Compounds with similar benzo[d]thiazole core structures but different substituents.

  • Thiazole-based compounds: : Other thiazole derivatives with varying biological and chemical properties.

Uniqueness

  • Distinctive Structural Features: : The presence of the 2-(methylthio)ethyl group imparts unique chemical and biological properties.

  • Specific Applications: : The compound's unique structure makes it suitable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2.ClH/c1-13-7-6-12-8-4-2-3-5-9(8)14-10(12)11;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJHXDANDSWYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=CC=CC=C2SC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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